4-Bromo-2-(methylthio)phenylboronic acid
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Overview
Description
4-Bromo-2-(methylthio)phenylboronic acid is an organoboron compound that features a bromine atom, a methylthio group, and a boronic acid moiety attached to a benzene ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-(methylthio)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boron moiety of the compound is transferred to a transition metal, typically palladium . This interaction results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide under the action of a palladium catalyst . The downstream effects include the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
Pharmacokinetics
It’s worth noting that boronic esters, in general, are usually bench stable, easy to purify, and often commercially available . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, including biaryl compounds .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the stability of boronic esters can be a challenge when considering the removal of the boron moiety at the end of a sequence . Additionally, the reaction conditions for the Suzuki-Miyaura cross-coupling are typically mild and tolerant of various functional groups , suggesting that the compound’s action can be robust across a range of environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methylthio)phenylboronic acid typically involves the following steps:
Bromination: The starting material, 2-(methylthio)phenylboronic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(methylthio)phenylboronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide in cross-coupling reactions.
Major Products
Cross-Coupling Products: Formation of biaryl compounds.
Oxidation Products: Formation of sulfoxides or sulfones.
Scientific Research Applications
4-Bromo-2-(methylthio)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Biological Research: Potential use in the development of probes or sensors for biological molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
4-Methylthio-phenylboronic Acid: Similar structure but without the bromine atom.
2-Bromophenylboronic Acid: Similar structure but without the methylthio group.
Uniqueness
4-Bromo-2-(methylthio)phenylboronic acid is unique due to the presence of both a bromine atom and a methylthio group, which allows for diverse reactivity and functionalization options in organic synthesis.
Properties
IUPAC Name |
(4-bromo-2-methylsulfanylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIBSPQWKHJLPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)SC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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